N-[(pyridin-4-yl)methyl]-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide
CAS No.: 951898-14-9
Cat. No.: VC11912353
Molecular Formula: C15H15N3O5S2
Molecular Weight: 381.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951898-14-9 |
|---|---|
| Molecular Formula | C15H15N3O5S2 |
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | N-(pyridin-4-ylmethyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C15H15N3O5S2/c19-15-7-10-24(20,21)18(15)13-1-3-14(4-2-13)25(22,23)17-11-12-5-8-16-9-6-12/h1-6,8-9,17H,7,10-11H2 |
| Standard InChI Key | ORDHAASMQZZOKF-UHFFFAOYSA-N |
| SMILES | C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=NC=C3 |
| Canonical SMILES | C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=NC=C3 |
Introduction
N-[(pyridin-4-yl)methyl]-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a complex organic compound featuring a pyridine ring attached to a benzene sulfonamide moiety, with a thiazolidin derivative that includes a trioxo functional group. This compound is structurally similar to other sulfonamides, which are known for their diverse biological activities and applications in pharmaceuticals.
Synthesis and Chemical Reactivity
The synthesis of N-[(pyridin-4-yl)methyl]-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide typically involves several steps, including the formation of the thiazolidin ring and the attachment of the pyridine and sulfonamide groups. The chemical reactivity of this compound can be analyzed through various types of reactions, such as nucleophilic substitution and electrophilic aromatic substitution, which are common in sulfonamide chemistry.
Biological Activities and Potential Applications
Compounds similar to N-[(pyridin-4-yl)methyl]-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide exhibit various biological activities, including antimicrobial and antiparasitic effects. For instance, sulfonamide derivatives have been studied for their antileishmanial properties . The specific biological activity of this compound requires further investigation through experimental studies to determine its potential therapeutic applications.
Comparison with Similar Compounds
Several compounds share structural similarities with N-[(pyridin-4-yl)methyl]-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[pyridin-2-yl]acetamide | Benzothiazole core; methanesulfonyl group | Enhanced binding properties due to additional functional groups. |
| Methyl 4-[4-(1,1,3-trioxo-thiazolidin)]benzenesulfonamide | Similar thiazolidine structure | Focus on methyl substitution patterns. |
| 4-Methyl-N-[pyridin-2-yl]sulfanyl]benzene sulfonamide | Contains sulfur but lacks trioxo functionality | Different reactivity due to sulfur positioning. |
These comparisons highlight the unique aspects of N-[(pyridin-4-yl)methyl]-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide while indicating areas for further research into its efficacy and applications compared to its analogs.
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